molecular formula C20H24N2O5S2 B13492301 N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide

N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide

Cat. No.: B13492301
M. Wt: 436.5 g/mol
InChI Key: RCOYNUDOIPBFPH-UHFFFAOYSA-N
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Description

N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide is a complex organic compound featuring a bicyclic azabicyclo[3.2.1]octane scaffold. This structure is significant in the field of drug discovery due to its unique chemical properties and potential biological activities .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide has significant potential in scientific research, particularly in drug discovery and development. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azabicyclo[3.2.1]octane scaffold is known to interact with various biological receptors, potentially leading to significant biological effects .

Comparison with Similar Compounds

Similar compounds include other azabicyclo[3.2.1]octane derivatives, which also exhibit unique chemical and biological properties.

Properties

Molecular Formula

C20H24N2O5S2

Molecular Weight

436.5 g/mol

IUPAC Name

N-[5-(3-azabicyclo[3.2.1]octan-3-ylsulfonyl)-2-methoxyphenyl]benzenesulfonamide

InChI

InChI=1S/C20H24N2O5S2/c1-27-20-10-9-18(29(25,26)22-13-15-7-8-16(11-15)14-22)12-19(20)21-28(23,24)17-5-3-2-4-6-17/h2-6,9-10,12,15-16,21H,7-8,11,13-14H2,1H3

InChI Key

RCOYNUDOIPBFPH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC3CCC(C3)C2)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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